molecular formula C14H14N4 B1372019 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1211409-49-2

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B1372019
CAS No.: 1211409-49-2
M. Wt: 238.29 g/mol
InChI Key: FTWIGHVVRPSPRQ-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 3.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: It may have applications in the development of new materials and chemical processes.

Future Directions

The future directions for research on “1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their potential biological activities, and development of their applications as fluorescent sensors .

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases, potentially implicating them in a wide range of biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with appropriate reagents. One common method involves heating 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions to obtain tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives. These derivatives can then be further reacted with phosphorus oxychloride in the presence of air to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolopyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyridine core.

Comparison with Similar Compounds

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine can be compared with other pyrazolopyridine derivatives, such as:

    1-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Similar structure but with a phenyl group instead of a benzyl group.

    3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Lacks the benzyl group, making it less bulky.

    1-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine: Different fusion pattern of the pyrazole and pyridine rings.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWIGHVVRPSPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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